molecular formula C17H23N3O3 B4137415 N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B4137415
M. Wt: 317.4 g/mol
InChI Key: ZBWNXDQPVLAUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is not well understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide in lab experiments is its versatility. It can be used in various scientific research applications, including medicinal chemistry, biochemistry, and material science. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for the scientific research on N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide. One direction is to further investigate its potential as an anti-cancer agent and to study its mechanism of action in cancer cells. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions and to develop new metal complexes with unique properties. Additionally, there is potential for the development of new materials using N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide as a building block. Overall, the future directions of research on N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide are numerous and promising.

Scientific Research Applications

N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has shown promising results in various scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In biochemistry, it has been used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-propan-2-yloxypropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-13(2)22-12-6-11-18-15(21)9-10-16-19-20-17(23-16)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWNXDQPVLAUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CCC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-YL)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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